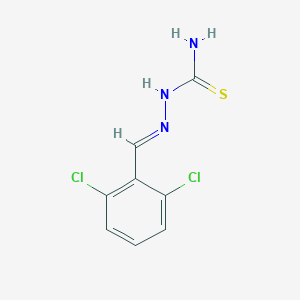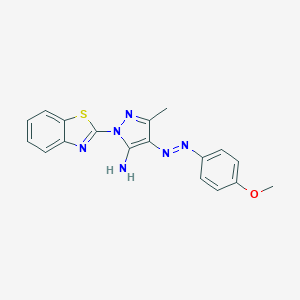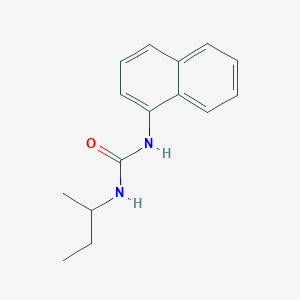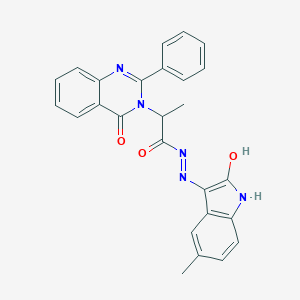![molecular formula C12H16N2O5S2 B363105 N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide CAS No. 446277-45-8](/img/structure/B363105.png)
N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C12H16N2O5S2 . It is a product for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H16N2O5S2 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .科学的研究の応用
Environmental Degradation and Biotoxicity
Advanced Oxidation Processes (AOPs) have been employed to treat water contaminants, including acetaminophen, from which N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can be derived. Research into the degradation pathways, biotoxicity, and by-products of acetaminophen degradation has highlighted the environmental impact and potential risks associated with these compounds. By-products such as hydroquinone, benzoquinone, and acetamide have been identified, with specific focus on their mutagenic and toxic properties to ecosystems (Qutob et al., 2022).
Medicinal Chemistry and Biological Activity
Sulfonamides, including structures similar to this compound, have been extensively explored for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. These studies have contributed to the understanding of the mechanism of action, structure-activity relationships, and the development of new bioactive substances (Azevedo-Barbosa et al., 2020).
N-acetylcysteine in Psychiatry
While not directly related to this compound, the research on N-acetylcysteine (NAC) in psychiatric disorders provides insight into the broader applicability of sulfur-containing compounds in medicine. NAC has shown potential in treating disorders such as addiction, schizophrenia, and bipolar disorder by modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).
Antitumor Agents
The sulfonamide subunit, closely related to the structure of interest, has been highlighted for its significance in the planning and synthesis of future drugs, particularly for its potential antitumor properties. The chemical simplicity and diversity of sulfonamides have been leveraged to explore various derivatives with significant biological activities (Elgemeie et al., 2019).
Antibacterial Applications
The role of sulfonamides in antibacterial therapy has been revisited, emphasizing their enduring importance in treating bacterial infections. The review of patents and scientific literature between 2008 and 2012 sheds light on the ongoing innovation and development of new sulfonamide compounds for various therapeutic applications (Carta et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLLJVXKUITENX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3-methylthiourea](/img/structure/B363024.png)

![2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B363051.png)
![methyl 6-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B363054.png)




![2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B363091.png)
![N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide](/img/structure/B363093.png)
![4-[(2-thienylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B363094.png)

![N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B363097.png)
